
1,3,5-Tris(benzyloxy)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three benzyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(benzyloxy)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, reduced triazine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tris(benzyloxy)-1,3,5-triazinane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with various biological targets. The triazine ring can undergo protonation and deprotonation, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a similar triazine ring structure but without benzyloxy substitutions.
1,3,5-Tris(4-aminophenyl)benzene: A compound with similar triazine core but different substituents, leading to different chemical properties.
2,4,6-Tris(benzyloxy)-1,3,5-triazine: A closely related compound with similar benzyloxy groups but different substitution pattern.
Uniqueness
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93102-09-1 |
|---|---|
Molecular Formula |
C24H27N3O3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1,3,5-tris(phenylmethoxy)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O3/c1-4-10-22(11-5-1)16-28-25-19-26(29-17-23-12-6-2-7-13-23)21-27(20-25)30-18-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
SSBVXPSSHFOMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
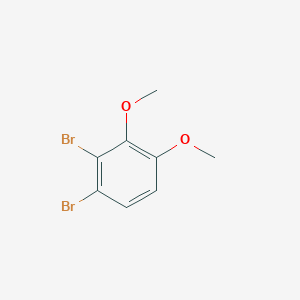

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)

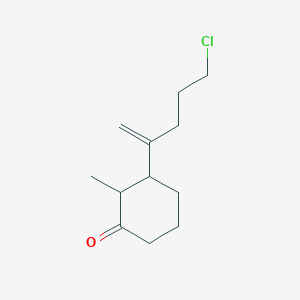
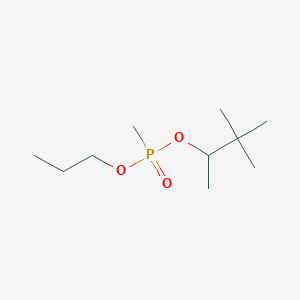
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
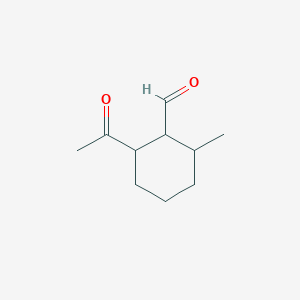
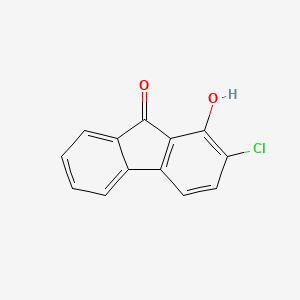
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)


